N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired thiadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like potassium hydroxide (KOH) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as NaBH4, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted thiadiazole derivatives, depending on the substituents introduced.
Scientific Research Applications
N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of target molecules, thereby modulating their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide include:
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones
Uniqueness
What sets this compound apart is its specific combination of functional groups and its thiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-phenyl-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-8-21-9-11-22(12-10-21)13-15-19-20-17(24-15)16(23)18-14-6-4-3-5-7-14/h1,3-7H,8-13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGRUOKAJFOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=NN=C(S2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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